L-Propargylglycine

Antibacterial dipeptides Stereospecificity Suicide-substrate antibiotics

L-Propargylglycine (CAS 23235-01-0), also known as (S)-2-aminopent-4-ynoic acid, is a non-proteinogenic L-α-amino acid belonging to the acetylenic amino acid class. It functions as a mechanism-based, irreversible (suicide) inhibitor of pyridoxal 5′-phosphate (PLP)-dependent enzymes, with its primary targets being cystathionine γ-lyase (CSE; EC 4.4.1.1) and cystathionine γ-synthase (CGS; EC 2.5.1.48).

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 23235-01-0
Cat. No. B1675273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Propargylglycine
CAS23235-01-0
SynonymsL-2-amino-4-pentynoic acid
propargylglycine
propargylglycine hydrochloride
propargylglycine, (+-)-isomer
propargylglycine, (R)-isomer
propargylglycine, (S)-isome
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)O)N
InChIInChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1
InChIKeyDGYHPLMPMRKMPD-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Propargylglycine (CAS 23235-01-0) – Chemical Class and Core Mechanism for H₂S Research and Enzyme Inhibition Procurement


L-Propargylglycine (CAS 23235-01-0), also known as (S)-2-aminopent-4-ynoic acid, is a non-proteinogenic L-α-amino acid belonging to the acetylenic amino acid class [1]. It functions as a mechanism-based, irreversible (suicide) inhibitor of pyridoxal 5′-phosphate (PLP)-dependent enzymes, with its primary targets being cystathionine γ-lyase (CSE; EC 4.4.1.1) and cystathionine γ-synthase (CGS; EC 2.5.1.48) . The compound is endogenously produced by certain microorganisms and has been detected in the poisonous mushroom Amanita abrupta [2]. Its defining structural feature is a terminal alkyne group replacing one methyl hydrogen of L-alanine, which underlies both its enzyme inactivation mechanism and its utility as a bioorthogonal click chemistry handle [1].

Why Generic L-Propargylglycine Substitution with DL-Propargylglycine or Alternative CSE Inhibitors Introduces Quantifiable Experimental Risk


Substituting L-Propargylglycine for the racemic DL-Propargylglycine or for alternative CSE inhibitors such as β-cyanoalanine (BCA) or aminooxyacetic acid (AOAA) is not scientifically neutral. The enantiomeric identity of the L-isomer directly determines stereospecific recognition by PLP-dependent active sites and downstream peptidyl-processing enzymes: dipeptides composed of L,L stereochemistry display 2- to 4-fold greater antibacterial activity than unresolved D,L diastereomeric mixtures [1]. Furthermore, propargylglycine inactivates CSE via an irreversible, mechanism-based covalent mechanism (pseudo-first-order kinetics), whereas BCA acts as a competitive, reversible inhibitor [2]. AOAA, despite being a more potent CSE inhibitor (IC₅₀ = 1.1 μM), is non-selective—it also potently inhibits cystathionine β-synthase (CBS; IC₅₀ = 8.5 μM), confounding H₂S source attribution in vivo [3]. These differences in stereochemistry, inhibition mechanism, and off-target profile mean that data obtained with one agent cannot be directly extrapolated to another without experimental re-validation—a critical procurement consideration.

Product-Specific Quantitative Differentiation Evidence for L-Propargylglycine vs. Closest Analogs


Stereochemical Identity Drives 2- to 4-Fold Superiority over DL-Racemic Mixture in Peptide-Based Antibacterial Activity

L-Propargylglycine in its enantiomerically pure L-configuration confers a quantifiable advantage over the racemic DL-propargylglycine when incorporated into dipeptide antibacterials. In a systematic study of chloroalanyl and propargylglycyl dipeptides, peptides containing unresolved D,L-propargylglycyl residues were between two- and fourfold less active than the correspondingly resolved L,L dipeptides against a panel of Gram-positive organisms including Streptococcus agalactiae, Staphylococcus aureus, and Staphylococcus epidermidis [1]. This difference is attributed to the stereoselective processing of the peptidyl unit by bacterial transport and/or enzymatic systems in vivo [1].

Antibacterial dipeptides Stereospecificity Suicide-substrate antibiotics

Mechanism-Based Irreversible Inactivation of Cystathionine γ-Synthase: Kinetic Differentiation from Reversible Competitive Inhibitors

L-Propargylglycine (and its racemate) inactivates cystathionine γ-synthase (CGS) via an irreversible, mechanism-based (suicide) mechanism, which contrasts sharply with reversible competitive inhibitors that bind the same enzyme. Against recombinant Nicotiana tabacum CGS, DL-propargylglycine exhibits a Ki of 18 μM and a first-order inactivation rate constant (k_inact) of 0.56 min⁻¹ [1]. In the same study, the homoserine phosphate analogues 3-(phosphonomethyl)pyridine-2-carboxylic acid, 4-(phosphonomethyl)pyridine-2-carboxylic acid, and Z-3-(2-phosphonoethen-1-yl)pyridine-2-carboxylic acid acted as reversible competitive inhibitors with Ki values of 0.20, 0.30, and 0.45 mM, respectively—approximately 10- to 25-fold weaker in binding affinity than propargylglycine [1]. The irreversible nature of propargylglycine inhibition means that enzymatic activity does not recover upon inhibitor dilution or dialysis, a property not shared by competitive inhibitors.

Cystathionine γ-synthase Mechanism-based inactivation Kinetic parameters

CSE vs. Alanine Transaminase Selectivity: ~150-Fold Difference in Ki Values Defines the Selectivity Window

A critical parameter for any mechanism-based enzyme inactivator is its selectivity for the intended target over structurally related PLP-dependent off-targets. For L-Propargylglycine, the Ki for cystathionine γ-synthase (CGS) and cystathionine γ-lyase (CSE) is in the low micromolar range (Ki ~18 μM for CGS [1]), whereas the Ki for pig heart L-alanine transaminase (EC 2.6.1.2) is 3.9 mM—a ~217-fold difference . The corresponding k_inact values are 0.56 min⁻¹ for CGS and 0.26 min⁻¹ for alanine transaminase, with a minimal stoichiometric ratio of 2.7 L-Propargylglycine molecules per enzyme subunit required for alanine transaminase inactivation, compared to 1 mol inhibitor per 80 kDa enzyme for γ-cystathionase . This selectivity window is not observed with aminooxyacetic acid (AOAA), which inhibits CSE (IC₅₀ = 1.1 μM) and CBS (IC₅₀ = 8.5 μM) with only ~8-fold selectivity, and is thus a substantially less selective tool for H₂S pathway dissection [2].

Target selectivity Alanine transaminase Off-target activity

In Vivo H₂S Synthesis Inhibition: PAG Demonstrates Superior Tissue-Level Efficacy vs. Aminooxyacetate in Whole-Animal Models

Although propargylglycine (PAG) shows a higher IC₅₀ than β-cyanoalanine (BCA) in vitro (rat liver H₂S synthesis: PAG IC₅₀ = 55 ± 3.2 μM vs. BCA IC₅₀ = 6.5 ± 1.2 μM), intraperitoneal administration of PAG significantly suppresses H₂S production in liver, aorta, and ileum tissues in the rat, whereas aminooxyacetate (AOA) at equivalent concentrations fails to produce significant systemic H₂S suppression in vivo [1]. In a rat hemorrhagic shock model, intravenous administration of DL-propargylglycine (50 mg/kg) produced rapid, partial restoration of mean arterial blood pressure and heart rate, an effect mirrored by β-cyanoalanine at the same dose, establishing in vivo pharmacological equivalence despite the in vitro potency difference [1]. Furthermore, pretreatment of adipose tissue with PAG (10 mM for 20 min) reduced endogenous H₂S production by 85% compared to controls [2].

In vivo H₂S inhibition Tissue selectivity Hemorrhagic shock

Suicide Inactivation Partition Ratio Differentiates CGS (4:1) from Methionine γ-Lyase (8:1), Enabling Enzyme-Specific Experimental Design

L-Propargylglycine displays differential suicide inactivation efficiency against the two related PLP-dependent enzymes of sulfur amino acid metabolism: cystathionine γ-synthase (CGS) and methionine γ-lyase (MGL). Complete inactivation of CGS is achieved with a minimum molar ratio of 4:1 ([propargylglycine]/[enzyme monomer]), whereas methionine γ-lyase requires an 8:1 ratio—a twofold difference in inactivation stoichiometry [1]. This indicates that approximately twice as many propargylglycine molecules must be processed per MGL active site before irreversible inactivation occurs, consistent with a higher partition ratio (turnover events per inactivation event) for MGL [1]. In contrast, L-Propargylglycine inactivates γ-cystathionase with incorporation of precisely 1 mol inhibitor per 80 kDa enzyme, demonstrating a highly efficient 1:1 stoichiometry for the lyase target .

Partition ratio Methionine γ-lyase Enzyme specificity

Terminal Alkyne Click Chemistry Handle Enables Bioorthogonal Conjugation in Peptide and Protein Engineering—a Functional Differentiator Absent in BCA and AOAA

L-Propargylglycine uniquely combines its CSE/CGS inhibitory activity with a terminal alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This dual functionality is not shared by β-cyanoalanine, aminooxyacetic acid, or aminoethoxyvinylglycine, which lack bioorthogonal reactive handles. L-Propargylglycine has been demonstrated to undergo efficient CuAAC conjugation with azide-containing molecules, confirmed by ¹H NMR and SEC-UV analysis [1]. It has been incorporated into peptides via standard solid-phase synthesis using Fmoc-L-Propargylglycine-OH, and used in the synthesis of folate-conjugates and corresponding metal-chelate complexes for diagnostic imaging and radiotherapy applications [2]. The alkyne moiety also serves as a site for tritiation to high specific radioactivity, enabling radiolabeling of peptides .

Bioorthogonal chemistry Click chemistry Peptide engineering

L-Propargylglycine: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


H₂S Signaling Pathway Dissection: CSE-Specific Inhibition in Cellular and In Vivo Models

For researchers investigating the gasotransmitter hydrogen sulfide (H₂S) in cardiovascular, neurological, or inflammatory models, L-Propargylglycine provides irreversible, mechanism-based inhibition of cystathionine γ-lyase (CSE) with a defined selectivity window over CBS and alanine transaminase. Based on the IC₅₀ of 40 μM for recombinant human CSE [1], the Ki of 3.9 mM for alanine transaminase , and the in vivo efficacy demonstrated at 50 mg/kg i.v. in hemorrhagic shock models [2], researchers can design experiments that achieve near-complete CSE inactivation at low micromolar concentrations without significant off-target transaminase engagement. The irreversible mechanism (k_inact = 0.56 min⁻¹ [3]) ensures sustained target suppression throughout extended time-course experiments, unlike reversible inhibitors such as β-cyanoalanine. Procurement of the enantiomerically pure L-isomer (CAS 23235-01-0) is recommended over DL-propargylglycine to eliminate D-enantiomer variability in cellular uptake and target engagement.

Suicide-Substrate Antibacterial Dipeptide Design and Structure-Activity Optimization

L-Propargylglycine serves as a key building block for suicide-substrate antibacterial dipeptides targeting bacterial alanine racemase and cystathionine γ-synthase. The demonstrated 4000-fold enhancement of in vitro antibacterial activity upon incorporation of L-Propargylglycine into a dipeptide scaffold [4], combined with the 2- to 4-fold stereospecificity advantage of L,L- over D,L-dipeptides [4], establishes this compound as an essential procurement item for medicinal chemistry groups developing novel antibacterial agents. The defined partition ratio of 4:1 for CGS inactivation [5] enables rational design of propargylglycine-containing peptide libraries with predictable enzyme inactivation kinetics. The terminal alkyne group further permits CuAAC-based functionalization for probe development and target identification studies.

Bioorthogonal Peptide Engineering and Targeted Imaging Probe Construction

For chemical biology laboratories and radiopharmaceutical development groups, L-Propargylglycine enables the construction of peptide-based imaging agents, folate-drug conjugates, and metal-chelate complexes through its terminal alkyne click chemistry handle. The compound is commercially available as Fmoc-L-Propargylglycine-OH for standard solid-phase peptide synthesis, with enantiomeric purity ≥99.5% (a/a) . Efficient CuAAC cycloaddition with azide-containing partners has been validated by ¹H NMR and SEC-UV analysis [6]. Patent literature documents its use in synthesizing folate-conjugates for diagnostic imaging and radiotherapy [7]. This application scenario is unique to L-Propargylglycine among CSE inhibitors—β-cyanoalanine, aminooxyacetic acid, and aminoethoxyvinylglycine lack the terminal alkyne functional group required for click chemistry conjugation.

Methionine and Transsulfuration Pathway Flux Analysis Using Irreversible CGS/CSE Inactivation

L-Propargylglycine's differential inactivation stoichiometry—4:1 for CGS vs. 8:1 for methionine γ-lyase (MGL) [5]—enables researchers to design concentration regimens that selectively saturate CGS while preserving partial MGL activity. This is particularly valuable for metabolic flux studies in the transsulfuration pathway where methionine salvage via MGL must be maintained. The pseudo-first-order inactivation kinetics and incorporation of precisely 1 mol inhibitor per 80 kDa γ-cystathionase provide the quantitative framework needed to calculate pre-incubation times and inhibitor concentrations for achieving defined percentages of target enzyme inactivation. In vivo, the liver-selective inactivation profile (greater CSE suppression in liver than kidney due to differential cysteine concentrations ) provides tissue-level targeting without requiring localized delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Propargylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.